molecular formula C18H25N3O2 B7151218 3-methyl-5-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]-1H-benzimidazol-2-one

3-methyl-5-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]-1H-benzimidazol-2-one

Cat. No.: B7151218
M. Wt: 315.4 g/mol
InChI Key: CYRWQYUDYRZRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]-1H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a methylbutyl side chain. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]-1H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The pyrrolidine ring is then introduced via a cyclization reaction, often using a suitable amine and an aldehyde or ketone. The final step involves the attachment of the methylbutyl side chain through alkylation or acylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-methyl-5-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]-1H-benzimidazol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-5-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in inhibition of enzyme activity, alteration of receptor signaling pathways, or other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]-1H-benzimidazol-2-one is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both the benzimidazole and pyrrolidine rings, along with the methylbutyl side chain, allows for a wide range of interactions with biological targets and diverse reactivity in chemical transformations .

Properties

IUPAC Name

3-methyl-5-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-12(2)6-8-14-5-4-10-21(14)17(22)13-7-9-15-16(11-13)20(3)18(23)19-15/h7,9,11-12,14H,4-6,8,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRWQYUDYRZRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCCN1C(=O)C2=CC3=C(C=C2)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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